PC Methyltetrazine-PEG4-NHS carbonate ester

Photocleavage Controlled Release Bioorthogonal Chemistry

Standard methyltetrazine-PEG4-NHS ester linkers create permanent, irreversible conjugates-limiting applications requiring conditional activation. PC Methyltetrazine-PEG4-NHS carbonate ester solves this with an integrated photocleavable (PC) moiety enabling light-triggered, on-demand release. • Achieves >90% payload release within 5-25 min under UV irradiation. • NHS carbonate forms stable carbamate bonds with primary amines; methyltetrazine enables rapid IEDDA cycloaddition with TCO groups. • Ideal for pro-PROTACs, light-activated ADCs, photolabile affinity probes, and light-responsive drug depots. • Supplied as high-purity solid; global shipping under ambient conditions.

Molecular Formula C35H43N7O14
Molecular Weight 785.8 g/mol
Cat. No. B8104166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC Methyltetrazine-PEG4-NHS carbonate ester
Molecular FormulaC35H43N7O14
Molecular Weight785.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=C(C=C(C(=C3)[N+](=O)[O-])C(C)OC(=O)ON4C(=O)CCC4=O)OC
InChIInChI=1S/C35H43N7O14/c1-23(55-35(46)56-41-32(44)10-11-33(41)45)27-21-29(49-3)30(22-28(27)42(47)48)54-13-4-5-31(43)36-12-14-50-15-16-51-17-18-52-19-20-53-26-8-6-25(7-9-26)34-39-37-24(2)38-40-34/h6-9,21-23H,4-5,10-20H2,1-3H3,(H,36,43)
InChIKeyFYXJZLYXHCHOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PC Methyltetrazine-PEG4-NHS Carbonate Ester: A Multifunctional Linker for Light-Triggered Bioorthogonal Conjugation


PC Methyltetrazine-PEG4-NHS carbonate ester is a heterobifunctional linker combining a photocleavable (PC) moiety, a methyltetrazine bioorthogonal handle, a PEG4 spacer, and an NHS carbonate ester reactive group . This architecture enables sequential, bioorthogonal conjugation: the NHS carbonate reacts with primary amines to form a stable carbamate bond, while the methyltetrazine undergoes rapid Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO) groups . Most critically, the built-in PC moiety allows for spatiotemporally controlled, light-induced cleavage to release a conjugated payload on demand, a feature absent in standard non-cleavable linkers .

Why a Standard Methyltetrazine-PEG4-NHS Ester Cannot Substitute for the PC Carbonate Ester Derivative


Replacing the PC methyltetrazine-PEG4-NHS carbonate ester with a standard, non-cleavable methyltetrazine-PEG4-NHS ester results in a critical loss of function. The photocleavable (PC) group is not merely an accessory; it fundamentally changes the linker's application profile by enabling light-triggered, on-demand release of conjugated biomolecules . Without this moiety, the linker creates a permanent, irreversible connection, which is unsuitable for applications requiring conditional activation, such as prodrug release or temporally controlled target engagement [1]. Furthermore, the NHS carbonate ester forms a carbamate linkage, offering distinct stability and reactivity profiles in aqueous environments compared to the amide bond formed by a standard NHS ester, directly impacting conjugation efficiency and conjugate stability .

Quantitative Performance Benchmarks: PC Methyltetrazine-PEG4-NHS Carbonate Ester vs. its Closest Analogs


Light-Triggered Cleavage Efficiency: PC Linker vs. Non-Cleavable Linker

The defining feature of this compound is its ability to undergo on-demand cleavage upon light irradiation, a feature absent in the standard non-cleavable analog, Methyltetrazine-PEG4-NHS ester. A structurally analogous PC-methyltetrazine linker (Biotin-PEG3-PC-methyltetrazine) was shown to achieve over 90% cleavage within 5-25 minutes using a standard near-UV lamp . In contrast, the non-cleavable Methyltetrazine-PEG4-NHS ester yields 0% cleavage under identical conditions, resulting in a permanently linked conjugate.

Photocleavage Controlled Release Bioorthogonal Chemistry

Aqueous Hydrolytic Stability: NHS Carbonate Ester vs. NHS Ester

The reactive group's stability in aqueous buffer is a key determinant of conjugation efficiency. The succinimidyl carbonate (SC) functional group on the target compound has a reported hydrolysis half-life of 20.4 minutes at pH 8, 25°C . This is significantly longer than the typically reported half-life of less than 10 minutes for standard, highly reactive PEG-NHS esters under similar aqueous conditions, which often necessitates a large molar excess of reagent . This enhanced stability provides a wider practical window for efficient amine bioconjugation.

Bioconjugation Linker Chemistry Aqueous Stability

Bioorthogonal Reaction Kinetics and Stability Trade-off: Methyltetrazine vs. H-Tetrazine

A fundamental trade-off exists between the reactivity and the aqueous stability of tetrazine handles. Hydrogen-substituted tetrazines (e.g., H-tetrazine, compound 1) exhibit extremely fast IEDDA reaction kinetics with TCO (k2 = 26,000 M−1s−1) but are less stable in aqueous media [1]. Methyl-substituted tetrazines, like the one in the target compound, show lower reactivity. A representative methyltetrazine derivative (compound 2) has a second-order rate constant (k2) of 820 M−1s−1, which is still sufficient for efficient bioorthogonal labeling, but it demonstrates superior aqueous stability [1]. Therefore, the PC Methyltetrazine construct offers a balance, providing robust kinetics while mitigating the stability issues of faster but labile tetrazine variants.

IEDDA Click Chemistry Kinetics Tetrazine Stability

Spatiotemporal Control Gained with Photocleavage vs. Chemically Cleavable Linkers

While other cleavable linkers, such as disulfide (redox-sensitive) or peptide (cathepsin-cleavable), offer intracellular cleavage, they generally lack the high degree of external, spatiotemporal control provided by the PC moiety [1]. The photocleavable group allows a user to precisely define when and where cleavage occurs by applying an exogenous light stimulus, leading to a sharp 'off-to-on' switch of biological activity. In contrast, chemically cleavable linkers are triggered by endogenous cellular environments, which can lead to premature linker activation or variable release rates depending on the biological context [2]. The PC group's activation is binary and independent of complex intracellular factors.

Drug Delivery PROTAC Light Activation Linker Technology

Optimal Use Cases for PC Methyltetrazine-PEG4-NHS Carbonate Ester Based on Verifiable Performance


Light-Activatable PROTACs (pro-PROTACs) for Spatiotemporal Protein Degradation

The PC methyltetrazine-PEG4-NHS carbonate ester is an ideal linker for constructing 'pro-PROTACs'. A precursor PROTAC can be assembled with its active site caged by a ligand attached via the photocleavable linker. The methyltetrazine enables efficient bioorthogonal assembly, while the PC-NHS carbonate allows attachment to an amine-bearing E3 ligase ligand . As demonstrated in class-level applications, upon delivery and subsequent light irradiation at the target site, the linker is cleaved (achieving >90% release within 5-25 min), conditioningally activating the degrader molecule and enabling on-demand protein knockdown [1].

Synthesis of Light-Cleavable Antibody-Drug Conjugates (ADCs)

This linker can be used to create a next-generation, light-activated ADC. A TCO-modified antibody can be precisely conjugated to a cytotoxic drug-PC-methyltetrazine-PEG4 molecule via the rapid and bioorthogonal IEDDA reaction. The conjugate remains inert in circulation. Irradiation at the tumor site with a specific wavelength of light triggers the release of the active drug from the antibody, offering a strategy to maximize the therapeutic index by ensuring potent cytotoxicity is concentrated only where it is needed, a level of control not possible with standard, non-cleavable or indiscriminately-cleavable linkers .

Conditional Labeling and Release in Advanced Proteomics

For functional proteomics, this linker allows for the creation of photolabile chemical probes. A protein of interest can be covalently labeled with a TCO handle. The PC methyltetrazine-PEG4-NHS carbonate ester can then be used to attach an enrichment tag (like biotin) or a fluorescent reporter. Following standard purification protocols, the purified protein complex can be exposed to UV light, causing the PC linker to cleave and gently release the native target protein—free from the large affinity tag—for downstream analysis, such as mass spectrometry or functional assays . This addresses the problem of harsh elution conditions required by other affinity methods.

Controlled Drug Delivery from Hydrogel Depots

Incorporating this heterobifunctional linker into a hydrogel network enables the fabrication of a light-responsive drug depot. The NHS carbonate end can be used to tether a therapeutic molecule directly to the hydrogel matrix, or to pre-functionalize the matrix with methyltetrazine groups. A TCO-modified therapeutic or nanoparticle can then be 'clicked' onto the matrix via bioorthogonal chemistry. The subsequent administration of a light stimulus cleaves the PC linker, releasing the therapeutic payload in a highly controlled, on-demand manner. This design is superior to purely diffusion-controlled release systems, as release rates can be tuned by the light dose and duration [1].

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